

# Algestone as a Synthetic Progestin: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Algestone

Cat. No.: B1665699

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**Algestone** (16 $\alpha$ ,17 $\alpha$ -dihydroxyprogesterone) is a synthetic progestin that, while never marketed itself, serves as the parent compound for derivatives used in research and clinical settings.[1][2] This guide provides an in-depth technical overview of **Algestone** and its more extensively studied derivative, **Algestone** Acetophenide (dihydroxyprogesterone acetophenide or DHPA), for researchers, scientists, and drug development professionals. Due to the limited availability of data on **Algestone**, this guide will primarily focus on **Algestone** Acetophenide as a representative research compound.

## Physicochemical Properties and Structure

**Algestone** is a synthetic pregnane steroid derived from progesterone and 17 $\alpha$ -hydroxyprogesterone.[1] Its chemical structure is characterized by the presence of hydroxyl groups at the 16 $\alpha$  and 17 $\alpha$  positions.[3]

**Algestone** Acetophenide is a derivative where the 16 $\alpha$  and 17 $\alpha$  hydroxyl groups are cyclized with acetophenone to form a cyclic ketal.[4] This structural modification is critical to its pharmacological profile.

Table 1: Physicochemical Properties of **Algestone** and **Algestone** Acetophenide

Property	Algestone	Algestone Acetophenide
IUPAC Name	(8R,9S,10R,13S,14S,16R,17S)-17-acetyl-16,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one	(1R,2S,4R,6R,8S,9S,12S,13R)-8-acetyl-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one
Molecular Formula	C21H30O4	C29H36O4
Molar Mass	346.47 g/mol	448.59 g/mol
CAS Number	595-77-7	24356-94-3
Synonyms	Dihydroxyprogesterone, Alphasone	Dihydroxyprogesterone acetophenide (DHPA), Alphasone Acetophenide

## Pharmacodynamics and Biological Activity

**Algestone** Acetophenide is a pure progestogen, acting as an agonist at the progesterone receptor (PR). It exhibits no significant androgenic, antiandrogenic, estrogenic, or glucocorticoid activity.

Table 2: Pharmacodynamic Profile of **Algestone** Acetophenide

Parameter	Value	Reference
Receptor Binding Affinity	Moderate affinity for the progesterone receptor.	
In Vivo Potency	2 to 5 times the progestogenic potency of progesterone in animal models.	

## Pharmacokinetics

The pharmacokinetic profile of **Algestone** Acetophenide has been studied to a limited extent, primarily in the context of its use as a long-acting injectable contraceptive.

Table 3: Pharmacokinetic Parameters of **Algestone** Acetophenide (Intramuscular Injection)

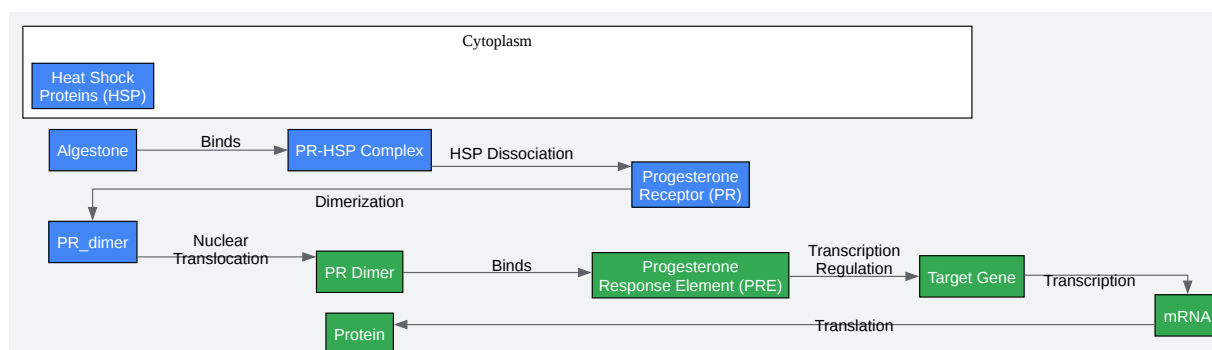
Parameter	Value	Reference
Elimination Half-life	Approximately 24 days	

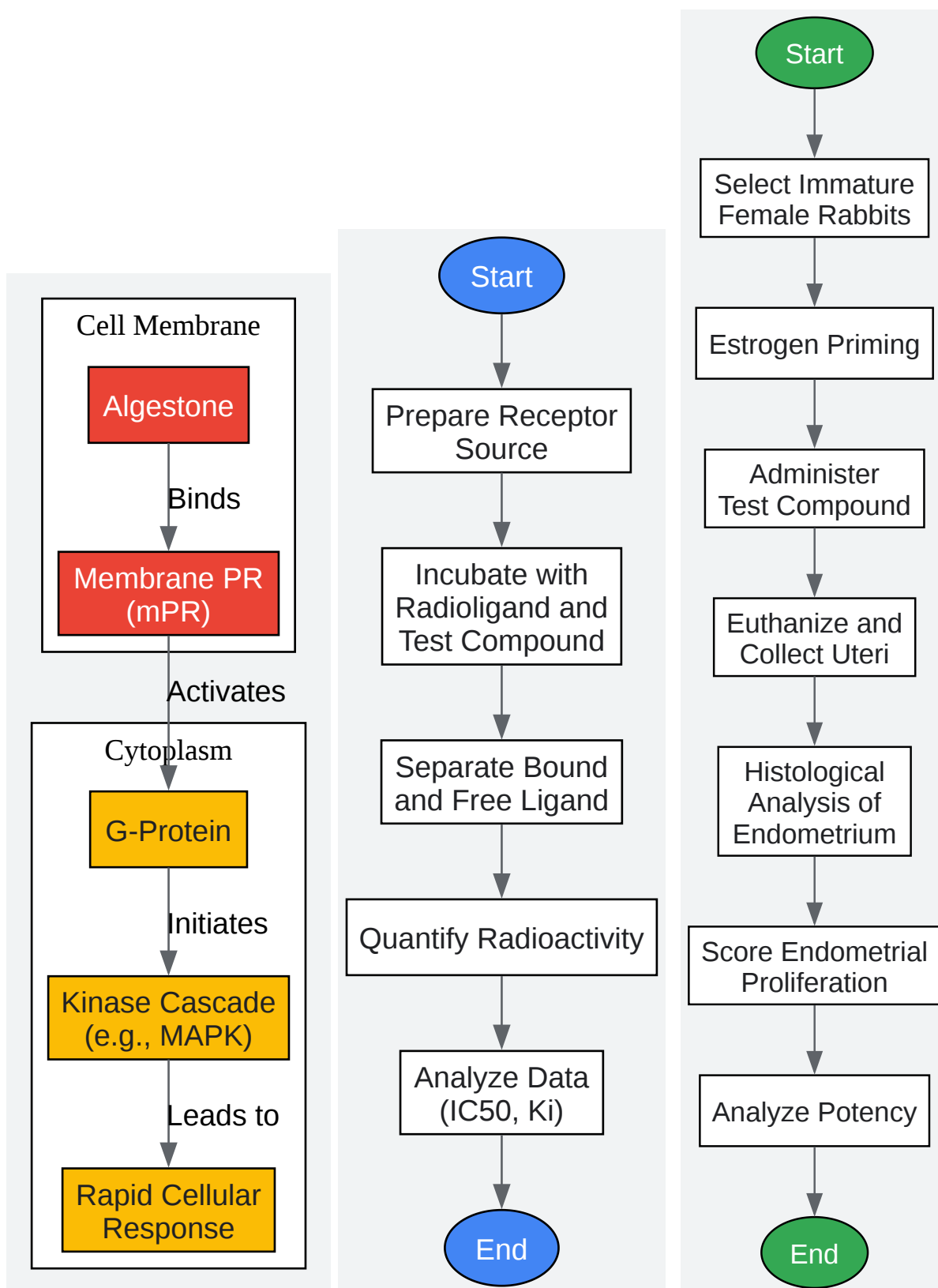
## Progesterone Receptor Signaling Pathways

As a progestin, **Algestone** and its derivatives exert their effects through the progesterone receptor, which can signal through both genomic and non-genomic pathways.

### Genomic Signaling Pathway

The classical genomic pathway involves the binding of the progestin to the progesterone receptor in the cytoplasm, leading to receptor dimerization, translocation to the nucleus, and binding to progesterone response elements (PREs) on target genes, thereby modulating gene transcription.





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## References

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